Methylproamine is ~100-Fold More Potent than the Classic Aminothiol Radioprotector WR-1065
In head-to-head clonogenic survival studies with cultured V79 cells, methylproamine demonstrates radioprotective potency that is approximately two orders of magnitude greater than that of WR-1065, the active metabolite of the FDA-approved drug amifostine [1]. This difference is expressed as a more than 100-fold difference in the concentration required to achieve equivalent radioprotection.
| Evidence Dimension | In vitro radioprotective potency |
|---|---|
| Target Compound Data | ~100-fold more potent |
| Comparator Or Baseline | WR-1065 (active metabolite of amifostine) |
| Quantified Difference | > 2 orders of magnitude (approximately 100-fold) |
| Conditions | Clonogenic survival assay in V79 cells |
Why This Matters
This ~100-fold potency advantage translates to achieving the same level of radioprotection at much lower drug concentrations, potentially reducing dose-limiting toxicities and expanding the therapeutic window.
- [1] Martin RF, Broadhurst S, Reum ME, Squire CJ, Clark GR, Lobachevsky PN, White JM, Clark C, Sy D, Spotheim-Maurizot M, Kelly DP. In Vitro Studies with Methylproamine: A Potent New Radioprotector. Cancer Res. 2004 Feb 1;64(3):1067-70. View Source
